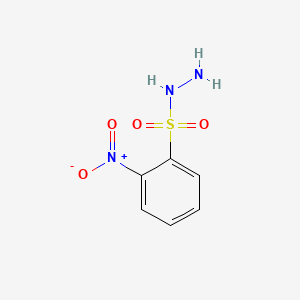

2-Nitrobenzenesulfonohydrazide

描述

Historical Context and Emergence as a Synthetic Reagent

The journey to the widespread use of 2-Nitrobenzenesulfonohydrazide in modern synthesis is rooted in the broader history of sulfonyl hydrazides.

Sulfonyl hydrazides are not a new class of compounds, with early reports dating back decades. They have been recognized for their utility in various chemical transformations, often serving as precursors to other reactive species. chemrxiv.orgresearchgate.net Their ability to release diimide or to be converted into sulfonyl radicals has made them valuable reagents in organic chemistry. chemrxiv.orgresearchgate.net The synthesis of sulfonyl hydrazides is typically straightforward, often involving a condensation reaction between a sulfonyl chloride and hydrazine (B178648) or its derivatives. researchgate.net

A pivotal moment in the application of sulfonyl hydrazides came in 1996 when Andrew G. Myers and his colleagues introduced this compound (NBSH) as a highly effective reagent. acs.orgnih.gov Their work demonstrated a mild, efficient, and stereospecific method for the reduction of various alcohols, including propargylic, allylic, and benzylic types. acs.orgnih.gov This was achieved through a Mitsunobu reaction with NBSH, which proceeds via the formation of a monoalkyl diazene (B1210634) intermediate. acs.orgnih.gov The introduction of the ortho-nitro group was found to be crucial for the effective generation of diimide and subsequent alkene reduction. organic-chemistry.org

Significance and Niche in Organic Synthesis

The introduction of NBSH by Myers marked a significant advancement, offering chemists a versatile and advantageous tool for a range of synthetic challenges.

Table 1: Key Transformations Facilitated by this compound (NBSH)

| Transformation | Substrate | Key Features |

|---|---|---|

| Alkene Reduction | Alkenes | High chemoselectivity, no alkene isomerization or epimerization. organic-chemistry.org |

| Alcohol Deoxygenation | Alcohols | Mild, stereospecific, proceeds via monoalkyl diazenes. acs.orgnih.govorganic-chemistry.org |

| Reductive 1,3-Transposition | Allylic Alcohols | One-step method with invertive displacement. researchgate.netresearchgate.net |

The utility of NBSH is underscored by its advantages over more traditional reagents in certain synthetic applications. For instance, in alkene reductions, it provides an alternative to transition-metal-catalyzed hydrogenations, which can be advantageous when working with substrates that are sensitive to metals. organic-chemistry.org The mild reaction conditions required for NBSH-mediated reactions preserve delicate functional groups that might not withstand harsher methods. organic-chemistry.org However, the thermal sensitivity of NBSH in solution requires careful temperature control during reactions. acs.org

Derivative Compounds: N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH)

Building on the success of NBSH, the derivative N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) was developed to offer improved handling and stability. nih.govnih.gov IPNBSH is a crystalline solid that exhibits greater thermal stability than NBSH, allowing it to be stored at room temperature for extended periods. nih.govnih.gov It is used for the reduction of alcohols through a similar mechanism involving monoalkyl diazene intermediates. nih.gov The preparation of IPNBSH is achieved by reacting NBSH with acetone (B3395972). nih.govscispace.com This derivative has shown particular utility in challenging reductive allylic transposition reactions and offers greater flexibility in terms of solvent choice and reaction temperature. nih.gov

Table 2: Comparison of NBSH and IPNBSH

| Property | This compound (NBSH) | N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH) |

|---|---|---|

| Stability | Thermally sensitive in solution. acs.org Can be stored at -20°C under nitrogen for up to 2 months. organic-chemistry.org | Greater thermal stability, can be stored at room temperature for several months. nih.govnih.gov |

| Handling | Requires subambient temperatures for some reactions. acs.org | More flexible with respect to reaction temperature and solvent choice. nih.gov |

| Preparation | Prepared from the corresponding sulfonyl chloride and hydrazine hydrate. organic-chemistry.org | Prepared from NBSH and acetone. nih.govscispace.com |

| Key Application | Reduction of alkenes and deoxygenation of alcohols. organic-chemistry.org | Reduction of alcohols, particularly in challenging reductive allylic transpositions. nih.gov |

Preparation and Enhanced Thermal Stability of IPNBSH

Preparation

N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is readily synthesized from its precursor, 2-nitrobenzenesulfonyl hydrazide (NBSH). The preparation is a straightforward procedure that involves the dissolution of NBSH in acetone. nih.govresearchgate.net The reaction leads to the formation of the corresponding hydrazone, IPNBSH. For optimal purity, the resulting product is typically triturated with hexanes or precipitated from an acetone/hexanes mixture, yielding IPNBSH as a stable, white solid. nih.govmit.edu

A typical laboratory preparation involves charging a flask with o-nitrobenzenesulfonyl hydrazide under an inert atmosphere, followed by the addition of acetone. mit.edu After stirring at room temperature, the reaction's completion can be monitored by thin-layer chromatography. The solvent is then removed, and the resulting powder is stirred in a mixture of hexanes and acetone to induce precipitation. The solid is collected by filtration and dried in vacuo to afford pure IPNBSH. mit.edu

Enhanced Thermal Stability

A key advantage of IPNBSH over its parent compound, NBSH, is its significantly improved thermal stability. nih.gov IPNBSH is a solid that can be stored at ambient temperature for several months without noticeable decomposition. nih.govresearchgate.net In contrast, NBSH has limited thermal stability and must be stored at low temperatures (typically -20 °C) to prevent degradation. organic-chemistry.orgthieme-connect.de

The thermal sensitivity of NBSH and its corresponding Mitsunobu adducts necessitates that reactions be performed at low temperatures, generally between -30 °C and -15 °C. nih.govacs.org Operating at higher temperatures leads to the thermal decomposition of NBSH or its adducts, which produces 2-nitrobenzenesulfinic acid. This byproduct can then compete with the intended nucleophile in the Mitsunobu reaction, leading to undesired side products and lower yields. nih.govacs.org The superior stability of IPNBSH circumvents these issues, allowing for reactions to be conducted at more convenient temperatures, such as from 0 °C to room temperature (23 °C), which simplifies the experimental setup and expands its applicability. nih.govtcichemicals.com

Comparative Reactivity and Scope of IPNBSH versus NBSH

The development of IPNBSH as a complementary reagent to NBSH has expanded the toolkit for alcohol reduction in organic synthesis. While both reagents operate through a similar mechanistic pathway involving a Mitsunobu displacement followed by the formation and fragmentation of a monoalkyl diazene, the enhanced stability of IPNBSH translates into several practical advantages in terms of reactivity and synthetic scope. nih.govacs.org

The primary distinction lies in the reaction conditions. The thermal instability of NBSH requires strict temperature control to avoid side reactions. nih.gov In contrast, IPNBSH's stability provides greater operational flexibility, allowing for a broader range of reaction temperatures, solvents, and reagent concentrations without significant decomposition. nih.govtcichemicals.com This robustness makes IPNBSH particularly suitable for substrates that are less reactive and may require higher temperatures or longer reaction times.

The utility of IPNBSH is especially pronounced in challenging synthetic applications, such as the reductive allylic transposition of sterically hindered alcohols, where NBSH may provide inferior results. thieme-connect.denih.govacs.org The use of IPNBSH can lead to higher yields and cleaner reaction profiles in these difficult cases. For instance, in the reduction of trans,trans-farnesol, the Mitsunobu adduct can be rapidly formed and isolated in high yield using IPNBSH at 0°C to 23°C. nih.gov

The table below summarizes the key comparative features of IPNBSH and NBSH.

| Feature | N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) | This compound (NBSH) |

| Thermal Stability | High; stable at room temperature for months. nih.govresearchgate.net | Low; requires storage at -20 °C. organic-chemistry.orgthieme-connect.de |

| Reaction Temperature | Flexible; typically 0 °C to 23 °C. nih.govtcichemicals.com | Restricted; typically -30 °C to -15 °C to avoid decomposition. thieme-connect.deacs.org |

| Handling | Easy to handle and store. chemimpex.com | Requires careful temperature management. nih.gov |

| Scope | Broad; particularly effective for hindered alcohols and difficult reductive transpositions. thieme-connect.denih.gov | General use for alcohol deoxygenation and alkene reduction. organic-chemistry.org |

| Side Reactions | Minimized due to higher stability. nih.gov | Prone to side reactions from thermal decomposition product (2-nitrobenzenesulfinic acid). nih.govacs.org |

Furthermore, the stability of IPNBSH allows for alternative synthetic strategies not readily accessible with NBSH. For example, a single-step N-alkylation–reduction sequence using the sodium sulfonamide of IPNBSH offers a valuable alternative to the Mitsunobu-based approach for certain substrates. nih.gov This highlights how the improved characteristics of IPNBSH not only refine existing methods but also enable new synthetic disconnections.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-4-2-1-3-5(6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENBJCMCPIVGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363535 | |

| Record name | 2-nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-99-0 | |

| Record name | Benzenesulfonic acid, 2-nitro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5906-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzene-1-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitrobenzenesulfonohydrazide and Its Derivatives

Classical Approaches to 2-Nitrobenzenesulfonohydrazide Synthesis

The synthesis of this compound (NBSH) is commonly achieved through the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate. This method is a foundational approach in the preparation of sulfonylhydrazides.

Reaction of 2-Nitrophenylsulfonyl Chloride with Hydrazine Hydrate

The primary classical method for synthesizing this compound involves the reaction of 2-Nitrophenylsulfonyl Chloride with hydrazine hydrate. organic-chemistry.org This reaction is a standard procedure for forming sulfonylhydrazides, where the nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired product. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimization of the reaction conditions is crucial for achieving high yields and purity. A general, efficient protocol for this synthesis has been developed. organic-chemistry.orgchemicalbook.com The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF). The temperature is a critical parameter, with the reaction mixture often cooled to -8°C before and during the addition of the sulfonyl chloride to manage the exothermic nature of the reaction. chemicalbook.com Following the addition, the mixture is stirred for a short period, for instance, 30 minutes, to ensure the reaction goes to completion. chemicalbook.com This optimized, one-pot protocol is noted for being operationally simple and generally efficient, with reported yields as high as 90%. organic-chemistry.orgchemicalbook.com

Preparation of N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH)

N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH) is a key derivative of this compound, synthesized through a condensation reaction. This reagent has applications in various organic transformations, including the reduction of alcohols. nih.govnih.gov

Condensation of 2-Nitrobenzenesulfonyl Hydrazide with Acetone (B3395972)

The preparation of IPNBSH is straightforwardly achieved by the condensation of 2-Nitrobenzenesulfonyl Hydrazide with acetone. nih.gov In this reaction, the lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form the corresponding hydrazone, IPNBSH. The reaction proceeds efficiently at room temperature. scispace.comresearchgate.net

Detailed Experimental Procedures and Purification Techniques

A typical experimental procedure begins with charging an oven-dried, two-necked, round-bottomed flask with 2-Nitrobenzenesulfonyl Hydrazide under an inert atmosphere like argon. scispace.comnih.gov Acetone is then added, and the resulting solution is stirred at room temperature. scispace.comresearchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC), which typically shows full conversion of the starting material within a short period, such as 10 minutes. scispace.comresearchgate.netnih.gov

After the reaction is complete, the solvent is removed using a rotary evaporator to yield a powder. scispace.comresearchgate.net For purification, the crude product is triturated with a mixture of hexanes and acetone. nih.govscispace.com The resulting solid is collected by vacuum filtration, washed with hexanes, and then dried in vacuo for an extended period (e.g., 24 hours) to afford the pure IPNBSH as an off-white solid. scispace.comresearchgate.netnih.gov This procedure consistently produces high yields, often around 95%. researchgate.net

Solvent Systems and Reaction Parameters

The choice of solvents and reaction parameters is critical for the successful synthesis and purification of IPNBSH.

Synthesis:

Solvent: Acetone serves as both the solvent and a reactant in the condensation step. scispace.comresearchgate.net

Temperature: The reaction is conveniently carried out at ambient room temperature (e.g., 24 °C). scispace.comnih.gov

Atmosphere: An inert atmosphere (argon) is used to prevent side reactions. scispace.comnih.gov

Reaction Time: The condensation is typically rapid, often completing within 10 minutes. scispace.comresearchgate.net

Purification:

Solvent System: A mixture of hexanes and acetone is used for trituration and washing the solid product. scispace.comresearchgate.net

Technique: The primary purification method involves vacuum filtration to collect the solid, followed by washing. scispace.comnih.gov

Drying: The purified product is dried under vacuum (e.g., 7 mmHg) at room temperature to remove any residual solvents. researchgate.netnih.gov

The following table summarizes the key reaction parameters for the synthesis of IPNBSH.

| Parameter | Value/Condition | Source(s) |

| Starting Material | o-nitrobenzenesulfonyl hydrazide | scispace.com, nih.gov |

| Reagent/Solvent | Acetone | scispace.com, researchgate.net |

| Atmosphere | Argon | scispace.com, nih.gov |

| Temperature | Room Temperature (24 °C) | scispace.com, researchgate.net |

| Reaction Time | ~10 minutes | scispace.com, researchgate.net |

| Purification Method | Trituration, Vacuum Filtration | scispace.com, nih.gov |

| Purification Solvents | Hexanes, Acetone | scispace.com, researchgate.net |

| Drying | In vacuo (7 mmHg, 24 °C) | researchgate.net, nih.gov |

| Yield | ~95% | researchgate.net |

Synthesis of Related Sulfonyl Hydrazone Derivatives

Sulfonyl hydrazones are a significant class of organic compounds, often synthesized through the condensation of sulfonylhydrazides with aldehydes or ketones. The following subsections describe the synthesis of an acetylated derivative and a series of arylmethylidene derivatives.

The synthesis of N'-Acetyl-2-nitrobenzenesulfonohydrazide involves the acetylation of the terminal nitrogen atom of this compound. This transformation is a standard reaction in organic chemistry for which a general procedure can be described. The reaction typically employs an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, which reacts with the more nucleophilic terminal amino group of the hydrazide.

A plausible synthetic pathway involves dissolving this compound in a suitable solvent, such as pyridine (B92270) or a mixture of an inert solvent with a base. The base serves to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid). The acetylating agent is then added, often cautiously or at a controlled temperature, to the solution. The reaction mixture is stirred for a period sufficient to ensure complete conversion, which can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include quenching the reaction, extraction, and purification by recrystallization or chromatography to yield the final N'-Acetyl-2-nitrobenzenesulfonohydrazide.

Table 1: Plausible Reaction Parameters for N'-Acetyl-2-nitrobenzenesulfonohydrazide Synthesis

| Parameter | Description |

|---|---|

| Starting Material | This compound |

| Reagent | Acetic Anhydride or Acetyl Chloride |

| Solvent | Pyridine, Dichloromethane (B109758), or Tetrahydrofuran |

| Base (optional) | Triethylamine (B128534) or Pyridine (if not used as solvent) |

| Reaction Temperature | 0 °C to room temperature |

| Workup | Aqueous workup, extraction, and purification |

| Purification | Recrystallization or Column Chromatography |

Note: This table represents a generalized procedure based on standard organic synthesis principles, as a specific literature preparation with detailed findings was not identified.

The synthesis of N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives is achieved through the acid-catalyzed condensation reaction between 4-nitrobenzenesulfonohydrazide (B1360418) and various substituted aromatic aldehydes. This reaction forms a hydrazone linkage (C=N-N).

The general procedure involves dissolving equimolar amounts of 4-nitrobenzenesulfonohydrazide and a specific substituted aldehyde in a protic solvent, most commonly ethanol (B145695) or methanol. vulcanchem.comnih.gov A catalytic amount of acid, such as glacial acetic acid, is added to the mixture to facilitate the nucleophilic addition-elimination reaction. vulcanchem.comnih.gov The reaction mixture is then heated under reflux for several hours. vulcanchem.com The progress of the reaction can be monitored by TLC. Upon completion, the solution is cooled, which typically induces the precipitation of the solid hydrazone product. The product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization, often from ethanol, to yield the desired N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivative. vulcanchem.com

Detailed research findings for the synthesis of several derivatives are presented in the table below, showcasing the versatility of this synthetic route with different aromatic aldehydes.

Table 2: Synthesis of N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide Derivatives

| Aldehyde Reactant | Product Name | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide* | Ethanol | Glacial Acetic Acid | 4 | - | vulcanchem.com |

| 4-Methoxybenzaldehyde | (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide** | Methanol | Acetic Acid | 0.17 (10 min) | - | nih.gov |

*Note: The reference describes the synthesis using benzenesulfonylhydrazine. The procedure is directly applicable to 4-nitrobenzenesulfonohydrazide.

**Note: The reference describes the synthesis using 3-nitrobenzohydrazide. The procedure is directly applicable to 4-nitrobenzenesulfonohydrazide.

***Note: The reference describes the synthesis using 4-nitrobenzohydrazide (B182513) and provides conditions but no explicit yield.

Mechanistic Investigations of Reactions Involving 2 Nitrobenzenesulfonohydrazide

Formation and Reactivity of Monoalkyl Diazenes as Intermediates

Mechanism of Dinitrogen Loss from Monoalkyl Diazenes

The pathway for the expulsion of dinitrogen from the monoalkyl diazene (B1210634) intermediate is dependent on the structure of the alkyl group (R). acs.orgnih.gov Specifically, the presence or absence of unsaturation in the alkyl substituent determines whether the reaction proceeds through a concerted sigmatropic rearrangement or a stepwise free-radical mechanism. nih.gov

For unsaturated systems, such as allylic and propargylic monoalkyl diazenes, the loss of dinitrogen occurs via a concerted sigmatropic rearrangement. acs.orgnih.gov This pericyclic reaction involves a cyclic transition state where the electrons reorganize, leading to the simultaneous formation of the new product and the expulsion of a stable dinitrogen molecule. nih.gov This pathway is characteristic of the highly efficient and stereospecific conversion of propargylic alcohols to allenes and the reduction of allylic alcohols. nih.gov

In contrast, when the monoalkyl diazene intermediate bears a saturated alkyl group, the expulsion of dinitrogen proceeds through a free-radical pathway. acs.orgnih.govorganic-chemistry.org This mechanism involves the homolytic cleavage of the carbon-nitrogen bond to generate an alkyl radical and a diazene radical (HN=N•). The alkyl radical then abstracts a hydrogen atom to form the final alkane product. This free-radical decomposition is the operative mechanism for the deoxygenation of saturated primary and secondary alcohols using NBSH. organic-chemistry.org

Role of 2-Nitrobenzenesulfinic Acid Elimination

The formation of the crucial monoalkyl diazene intermediate is accomplished through the elimination of 2-nitrobenzenesulfinic acid from the initially formed sulfonyl hydrazine (B178648) adduct. acs.orgnih.govorganic-chemistry.org After the alcohol is displaced by NBSH, the resulting adduct readily undergoes fragmentation at ambient temperature. nih.gov This elimination step is facile and drives the reaction forward, leading to the transient monoalkyl diazene that subsequently loses dinitrogen to yield the final product. acs.orgorganic-chemistry.org

Mitsunobu Reaction Conditions and Stereospecificity

The Mitsunobu reaction provides a mild and efficient method for activating alcohols to undergo substitution with a variety of nucleophiles, including 2-nitrobenzenesulfonohydrazide. nih.govresearchgate.net The reaction typically involves a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgyoutube.com The phosphine and azodicarboxylate combine to form a betaine, which then activates the alcohol, converting the hydroxyl group into a good leaving group. organic-chemistry.org

Displacement of Alcohols by NBSH under Mitsunobu Conditions

In the context of NBSH chemistry, the Mitsunobu reaction facilitates the stereospecific displacement of a primary or secondary alcohol with the sulfonohydrazide. acs.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, consistent with an SN2-type mechanism. researchgate.netorganic-chemistry.org This stereochemical outcome is a hallmark of the Mitsunobu reaction and makes it a powerful tool for inverting the configuration of stereogenic centers. organic-chemistry.org The initial displacement affords a 1,1-disubstituted sulfonyl hydrazine adduct, which then proceeds through the elimination and dinitrogen loss pathways described above to furnish the deoxygenated product. acs.orgnih.gov The thermal sensitivity of the NBSH reagent and the resulting Mitsunobu adduct often requires that this initial step be performed at sub-ambient temperatures to prevent undesired side reactions. nih.gov

Table 1: Representative Reductions of Alcohols via Monoalkyl Diazene Intermediates

| Entry | Substrate (Alcohol) | Product | Reagent System | Yield (%) |

| 1 | Propargylic Alcohol | Allene (B1206475) | NBSH, PPh₃, DEAD | High |

| 2 | Allylic Alcohol | Alkene | NBSH, PPh₃, DEAD | High |

| 3 | Saturated Secondary Alcohol | Alkane | NBSH, PPh₃, DEAD | Good |

| 4 | Saturated Primary Alcohol | Alkane | NBSH, PPh₃, DEAD | Good |

Formation of 1,1-Disubstituted Sulfonyl Hydrazines as Mitsunobu Adducts

The stereospecific displacement of an alcohol using this compound (NBSH) under Mitsunobu reaction conditions results in the formation of the corresponding 1,1-disubstituted sulfonyl hydrazine adduct. nih.gov This reaction provides a versatile method for the deoxygenation of alcohols. The mechanism of the Mitsunobu reaction, in this context, begins with the reaction of triphenylphosphine with an azodicarboxylate, such as diethylazodicarboxylate (DEAD), to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate then activates the alcohol, allowing for nucleophilic attack by the this compound. nih.govorganic-chemistry.org

A related reagent, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), has also been developed for this purpose. The Mitsunobu displacement of an alcohol with IPNBSH yields a stable and isolable arenesulfonyl hydrazone. This hydrazone can then be hydrolyzed under mild conditions to generate the same 1,1-disubstituted sulfonyl hydrazine intermediate that is accessed directly using NBSH. nih.gov

Influence of Temperature on Reaction Efficacy and Side Reactions

Temperature plays a critical role in the efficacy of the Mitsunobu reaction involving this compound. Both NBSH and its resulting Mitsunobu adduct, the 1,1-disubstituted sulfonyl hydrazine, exhibit thermal sensitivity. nih.gov Consequently, the initial step of these transformations must be conducted at sub-ambient temperatures, typically between -30 °C and -15 °C. nih.gov

Executing the reaction at lower temperatures is crucial to prevent a competitive and undesired side reaction: the Mitsunobu reaction of the alcohol substrate with 2-nitrobenzenesulfinic acid. nih.gov This sulfinic acid is a thermal decomposition product of this compound. nih.gov If the reaction mixture is warmed prematurely, the elimination of 2-nitrobenzenesulfinic acid from the desired adduct can occur, leading to the formation of a monoalkyl diazene. nih.gov While this subsequent reaction is often the desired outcome for deoxygenation, its premature initiation due to elevated temperatures can lead to reduced yields and a less controlled reaction profile. For less reactive alcohols, alternative strategies such as using higher substrate concentrations and excess reagents may be employed to facilitate the reaction at the necessary low temperatures. nih.gov

Diimide Generation and Reduction Mechanisms

In Situ Generation of Diimide from this compound and Triethylamine (B128534)

Diimide (N₂H₂) can be readily generated in situ from this compound through a simple and efficient procedure involving decomposition with an excess of triethylamine at room temperature. nih.govacs.org This method is particularly advantageous as it proceeds under mild and neutral pH conditions, making it suitable for substrates with sensitive functional groups. nih.govorganic-chemistry.org The reaction is typically carried out in a solvent such as dichloromethane (B109758). nih.gov The decomposition of this compound in the presence of triethylamine yields diimide and the byproduct 2-nitrobenzenesulfinic acid, which is neutralized by the base. nih.govorganic-chemistry.org

This method has proven superior to other techniques for diimide generation, especially in the context of solid-phase organic synthesis, affording quantitative yields in some cases. nih.gov The operational simplicity and excellent yields make this a preferred method for diimide reductions. nih.govacs.org

Selectivity in Diimide Reductions (Terminal Olefins, Electron-Poor Olefins, Alkynes)

Diimide is a highly chemoselective reducing agent. organic-chemistry.orgorganic-chemistry.org A general trend of reactivity has been identified, which shows that terminal olefins, 1,2-disubstituted olefins, electron-poor olefins, and terminal alkynes are the most easily reduced substrates. nih.govacs.org In contrast, more sterically hindered olefins, such as tri- and tetrasubstituted double bonds, are often recovered unchanged. nih.govacs.org This selectivity allows for the reduction of less substituted double bonds in the presence of more substituted ones.

Diimide is compatible with a wide array of functional groups that are often sensitive to other reduction methods. acs.org Groups such as peroxides, aldehydes, ketones, esters, amides, halides, and nitro and sulfonyl groups are generally not affected by the conditions of diimide reductions. acs.orgresearchgate.net While alkynes can be reduced, iodoalkynes represent a notable case where the reaction can be stopped at the alkene stage, yielding cis-iodoalkenes in good yield.

Below is a table summarizing the results of diimide reductions on various unsaturated compounds supported on a polystyrene dihydropyran (PS-DHP) resin, illustrating the selectivity of the reagent.

| Entry | Substrate | Time (h) | % Reduction |

|---|---|---|---|

| 1 | Cinnamyl alcohol | 24 | 100 |

| 2 | Geraniol | 24 | 100 (terminal only) |

| 3 | Nerolidol | 24 | 100 (terminal only) |

| 4 | Farnesol | 24 | 100 (terminal only) |

| 5 | 2-Cyclohexen-1-ol | 24 | 100 |

| 6 | trans-2-Hexen-1-ol | 24 | 100 |

| 7 | 1-Octen-3-ol | 24 | 100 |

| 8 | Cholesterol | 24 | 0 |

Data sourced from a study on solid-supported substrates. nih.gov

Considerations for Solid-Supported Substrates in Diimide Reductions

The reduction of multiple bonds on solid-supported substrates presents a significant challenge in organic synthesis, as traditional heterogeneous catalytic hydrogenation is often ineffective due to the unfavorable kinetics of solid-on-solid reactions. nih.govacs.org Diimide reduction, particularly via its generation from this compound and triethylamine, offers an attractive and practical solution to this problem. nih.govacs.org

A key advantage of this method is its mildness, which allows for the reduction of thermally unstable resin-bound substrates without decomposition. nih.gov The diimide generated in solution readily penetrates the resin to reach the substrate, a phenomenon that has been observed even in solvents where the resin swells poorly. acs.org This approach has been successfully applied to various resins, including polystyrene-based supports, to achieve excellent yields of the reduced product after cleavage from the solid support. nih.govacs.org The procedure is operationally simple: the resin is suspended in a solvent like dichloromethane, followed by the addition of this compound and triethylamine, and the mixture is stirred at room temperature. nih.gov This method provides a practical and improved technique for the reduction of solid-supported unsaturated compounds. nih.gov

Applications of 2 Nitrobenzenesulfonohydrazide in Complex Organic Transformations

Reduction of Alcohols via Monoalkyl Diazene (B1210634) Intermediates

A significant application of 2-nitrobenzenesulfonohydrazide is the reduction of various types of alcohols. The general mechanism involves a Mitsunobu displacement of the alcohol with NBSH to form a sulfonyl hydrazine (B178648) adduct. nih.gov This intermediate then eliminates 2-nitrobenzenesulfinic acid to generate a transient monoalkyl diazene. nih.govorganic-chemistry.org The diazene subsequently decomposes through either a sigmatropic elimination or a free-radical pathway, losing dinitrogen gas to yield the final reduced product. nih.govorganic-chemistry.org This methodology provides a mild and highly versatile approach for direct alcohol reduction. nih.gov A related reagent, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), can also be used and offers advantages in terms of stability and flexibility in reaction conditions. nih.govnih.gov

The reaction of propargylic alcohols with this compound provides a mild, highly efficient, and stereospecific method for the synthesis of allenes. nih.govnih.gov This transformation proceeds via a Mitsunobu reaction, followed by a sigmatropic elimination of dinitrogen from the resulting monoalkyl diazene intermediate. nih.govnih.gov The direct conversion of propargylic alcohols is one of the most straightforward strategies for accessing allenes, which are valuable structural motifs in natural products and versatile building blocks in organic synthesis. nih.govrsc.org

The process, first reported by Myers in 1996, involves the stereospecific displacement of the alcohol by NBSH. nih.gov The reaction mixture is warmed to ambient temperature, which facilitates the elimination of 2-nitrobenzenesulfinic acid and the subsequent sigmatropic loss of dinitrogen to afford the allene (B1206475). nih.gov

Table 1: Examples of Propargylic Alcohol to Allene Conversion

| Propargylic Alcohol Substrate | Allene Product | Yield (%) |

|---|---|---|

| 1-Phenyl-2-propyn-1-ol | Phenylallene | 85 |

| 3-Phenyl-1-butyn-3-ol | 1-Phenyl-1,2-butadiene | 91 |

| 1-Ethynylcyclohexanol | Vinylidenecyclohexane | 88 |

Data synthesized from representative procedures in the field.

This compound is also employed in the reductive transposition of allylic alcohols. nih.gov This reaction involves an allylic shift, where the double bond migrates to an adjacent position during the reduction process. The reaction proceeds through the formation of an allylic diazene intermediate, which undergoes a sigmatropic loss of dinitrogen. nih.gov This methodology is particularly useful in complex molecule synthesis where precise control over double bond placement is required. nih.gov The related reagent, IPNBSH, has proven advantageous in challenging reductive allylic transposition reactions, offering greater flexibility with solvent choice and reaction temperature. nih.gov

Table 2: Reductive Transposition of Representative Allylic Alcohols

| Allylic Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| (E)-4-Phenyl-2-buten-1-ol | (E)-1-Phenyl-1-butene | 82 |

| Cyclohex-2-en-1-ol | Cyclohexene | 89 |

| Cinnamyl alcohol | 3-Phenyl-1-propene | 87 |

Data synthesized from representative procedures in the field.

The methodology extends to the reduction of benzylic and saturated alcohols to their corresponding alkanes. nih.gov For these substrates, the monoalkyl diazene intermediate decomposes via a free-radical pathway to expel dinitrogen and generate the reduced product. nih.govorganic-chemistry.org This provides an alternative to traditional reduction methods which may require harsher conditions. beilstein-journals.org The reaction is effective for a range of benzylic alcohols, with reactivity generally following the order of tertiary > secondary > primary. beilstein-journals.org

Table 3: Reduction of Benzylic and Saturated Alcohols

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| 1-Phenylethanol | Ethylbenzene | 90 |

| Diphenylmethanol | Diphenylmethane | 94 |

| Cyclododecanol | Cyclododecane | 86 |

| 1-Adamantanol | Adamantane | 81 |

Data synthesized from representative procedures in the field.

A key application of this compound is the single-step reductive deoxygenation of unhindered primary and secondary alcohols. organic-chemistry.org This process transforms the alcohol into a monoalkyl diazene through a Mitsunobu displacement, followed by the in situ elimination of o-nitrobenzenesulfinic acid. organic-chemistry.orgorganic-chemistry.org The diazene intermediate then decomposes via a free-radical mechanism to yield the deoxygenated product. organic-chemistry.org This method is advantageous as it avoids the use of metal hydride reagents and offers a simpler alternative to classic procedures like the Barton-McCombie deoxygenation. organic-chemistry.orgnih.gov The reaction shows selectivity for unhindered alcohols, failing with sterically encumbered substrates. organic-chemistry.org For instance, in steroidal diols, primary alcohols can be selectively deoxygenated over secondary ones. organic-chemistry.orgscispace.com

Reactions Involving Hydrazone Intermediates

In addition to reacting with alcohols, this compound can condense with carbonyl compounds to form hydrazone intermediates, which can then be reduced. This pathway is analogous to the well-known Wolff-Kishner reduction. nih.govwikipedia.org

Table 4: Reduction of Carbonyls to Methylene Groups

| Carbonyl Substrate | Product | Yield (%) |

|---|---|---|

| Acetophenone | Ethylbenzene | 85 |

| Benzophenone | Diphenylmethane | 92 |

| Cyclohexanone | Cyclohexane | 88 |

| 4-Phenyl-2-butanone | 1-Phenylbutane | 83 |

Data synthesized from representative procedures in the field.

Hydrolysis and Fragmentation of Sulfonyl Hydrazone Derivatives

The utility of this compound (NBSH) extends to reactions where its derivatives, specifically sulfonyl hydrazones, undergo hydrolysis and fragmentation to achieve key chemical transformations. A notable application is in the reduction of alcohols. This process involves a sequential reaction beginning with a Mitsunobu displacement of an alcohol. acs.org

While NBSH itself can be thermally sensitive, a more stable derivative, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), has been developed to provide greater flexibility in reaction conditions. acs.org The Mitsunobu reaction between an alcohol and IPNBSH yields a stable and isolable arenesulfonyl hydrazone intermediate. acs.org Mild reaction conditions are then employed for the in situ hydrolysis of this hydrazone. acs.org This hydrolysis step is crucial as it generates the same key N-sulfonyl hydrazine intermediate that would be formed if using NBSH directly. acs.org

Following hydrolysis, this intermediate undergoes spontaneous fragmentation. The process involves the elimination of 2-nitrobenzenesulfinic acid to transiently form a monoalkyl diazene intermediate. acs.orgorganic-chemistry.org This highly unstable diazene then rapidly decomposes through the loss of dinitrogen gas (N₂) to yield the final reduced, deoxygenated product. acs.orgorganic-chemistry.org This sequence of Mitsunobu reaction, hydrolysis, and fragmentation provides a versatile and mild methodology for the direct reduction of alcohols in organic synthesis. acs.org

Diimide-Mediated Reductions of Multiple Bonds

This compound is a widely used reagent for the generation of diimide (N₂H₂), a highly useful reductant in organic synthesis. organic-chemistry.org The reagent, often abbreviated as NBSH, generates diimide under mild conditions, typically at room temperature in polar solvents through the in situ elimination of 2-nitrobenzenesulfinic acid. organic-chemistry.org This method avoids the harsh conditions or metal catalysts required by other reduction techniques, making it suitable for substrates with sensitive functional groups. organic-chemistry.org The diimide generated is a transient species that effectively reduces various unsaturated bonds. nih.gov

The primary application of diimide generated from this compound is the reduction of carbon-carbon multiple bonds. This method serves as a metal-free alternative to catalytic hydrogenation. organic-chemistry.org The reaction is known for its high chemoselectivity and efficiency in reducing alkenes and alkynes to their corresponding alkanes. organic-chemistry.org

Research has shown that the reactivity of the substrate is influenced by its steric and electronic properties. A general trend of reactivity indicates that terminal olefins, 1,2-disubstituted olefins, electron-poor olefins, and terminal alkynes are the most readily reduced substrates. nih.govacs.org The reduction is operationally simple, often involving the treatment of the substrate with NBSH and a base like triethylamine (B128534) at room temperature. nih.gov One-pot protocols have also been developed where NBSH is formed in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, followed by the alkene reduction, which improves the reliability of the transformation. organic-chemistry.orgnih.gov This method efficiently reduces a wide range of substrates, highlighting the unique chemoselectivity of the diimide system. organic-chemistry.orgnih.gov

| Substrate Type | Specific Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Terminal Olefin | Resin-Bound Cinnamyl Alcohol | NBSH, Triethylamine, Dichloromethane (B109758), rt, 6h | Resin-Bound 3-Phenylpropan-1-ol | >95% | nih.gov |

| Electron-Poor Olefin | Resin-Bound Cinnamic Acid Derivative | NBSH, Triethylamine, Dichloromethane, rt, 6h | Resin-Bound 3-Phenylpropanoic Acid Derivative | >95% | nih.gov |

| 1,2-Disubstituted Olefin | Resin-Bound (E)-Hex-3-en-1-ol Derivative | NBSH, Triethylamine, Dichloromethane, rt, 6h | Resin-Bound Hexan-1-ol Derivative | >95% | nih.gov |

| Terminal Alkyne | Resin-Bound Propargyl Alcohol Derivative | NBSH, Triethylamine, Dichloromethane, rt, 6h | Resin-Bound Propan-1-ol Derivative | >95% | nih.gov |

In addition to carbon-carbon multiple bonds, the reducing capability of diimide generated from NBSH has been explored for polar double bonds, such as those in carbonyl and azo compounds. nih.govacs.org However, the method is generally considered less effective for these inherently polar functionalities compared to its efficacy with nonpolar olefinic and alkynic bonds. nih.gov

Studies examining the scope of this reduction have included substrates with these polar groups. nih.gov The findings indicate that while reduction is possible, the yields can be modest. For instance, the reduction of an azo functional group has been demonstrated, providing the corresponding hydrazine product. nih.gov

| Substrate Type | Specific Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Azo Compound | Resin-Bound Azobenzene Derivative | NBSH, Triethylamine, Dichloromethane, rt | Resin-Bound 1,2-Diphenylhydrazine Derivative | 29% | nih.gov |

The reduction of multiple bonds on solid-supported substrates presents a challenge for traditional methods like catalytic hydrogenation due to unfavorable kinetics. nih.gov Diimide reduction, particularly using this compound, offers a powerful and compatible solution for solid-phase organic synthesis (SPOS). nih.gov A mild and efficient method has been developed that uses NBSH and triethylamine in dichloromethane at room temperature to reduce multiple bonds on various resin supports. nih.govacs.org

This approach is operationally simple and avoids the high temperatures or harsh conditions of other diimide generation methods, which can cause decomposition of the resin or linker. nih.gov The general procedure involves suspending the resin-bound substrate in a solvent, adding NBSH followed by triethylamine, and stirring the mixture for several hours. nih.gov The resin is then easily separated by filtration and washed. nih.gov This methodology has been successfully applied to reduce a variety of unsaturated compounds attached to polystyrene resins, demonstrating its broad utility in the construction of compound libraries. nih.gov For example, a resin-bound derivative of cholecalciferol was reduced in 82% combined yield using this improved method, whereas older procedures led to significant decomposition of the resin-bound material. nih.gov

The diimide reduction methodology can be adapted for isotopic labeling. Specifically, it provides a practical route for the synthesis of deuterated alkanes from their corresponding alkenes. researchgate.net This transformation is achieved by employing a combination of a sulfonyl hydrazide, such as this compound, and a deuterium (B1214612) source, typically deuterium oxide (D₂O), as the solvent or co-solvent. researchgate.net

In this process, the diimide intermediate is presumably generated with deuterium atoms (N₂D₂), which then adds across the double bond of the alkene substrate. The result is a syn-addition of two deuterium atoms, yielding a vicinally dideuterated alkane. This method represents a valuable tool for introducing deuterium into organic molecules under mild, metal-free conditions, which is particularly useful in mechanistic studies and for the preparation of internal standards for mass spectrometry.

Role in Total Synthesis and Complex Molecule Derivatization

The mild conditions and high chemoselectivity of reactions involving this compound make it a valuable tool in the multistep total synthesis of natural products and the derivatization of complex molecules. nih.govacs.org Its ability to reduce carbon-carbon double bonds without affecting other sensitive functional groups is particularly advantageous. organic-chemistry.org

This reagent has been utilized in synthetic programs aimed at creating libraries of compounds inspired by complex natural products, such as the antitumor agent octalactin A. nih.gov Furthermore, the methodology has been highlighted for its potential in synthesizing complex molecules like 2-aryl propionic acid derivatives, which are common structures in non-steroidal anti-inflammatory drugs (NSAIDs). organic-chemistry.org The application of NBSH has also been cited in the context of the enantioselective synthesis of 2-deoxy- and 2,3-dideoxyhexoses, demonstrating its utility in carbohydrate chemistry. acs.org The reduction of alcohols via its hydrazone derivatives also provides a key transformation for removing hydroxyl groups under mild conditions, a common challenge in the synthesis of complex targets. acs.org

Application in Total Syntheses of Natural Products (e.g., (−)-acylfulvene and (−)-irofulven)

The enantioselective total synthesis of the antitumor agents (−)-acylfulvene and (−)-irofulven showcases a critical application of a derivative of this compound. mit.edumit.edunih.govnih.govresearchgate.net A key step in the synthetic route is a late-stage reductive allylic transposition, which is effectively mediated by N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a protected and more stable form of this compound. mit.edunih.gov

This transformation was pivotal for installing the correct stereochemistry and functionality required to complete the molecular framework of these complex natural products. nih.gov The use of IPNBSH in a Mitsunobu reaction, followed by hydrolysis, generates a monoalkyl diazene intermediate. nih.gov This intermediate then undergoes a sigmatropic rearrangement with the loss of dinitrogen gas to yield the desired transposed allylic product. nih.gov This specific application highlights the reagent's ability to function under mild conditions, which is crucial when dealing with sensitive substrates late in a synthetic sequence. nih.gov

| Reactant | Reagent | Product | Significance in Total Synthesis |

| Allylic Alcohol Precursor | IPNBSH, PPh₃, DEAD | Transposed Allylic Product | Sets the stage for the final ring-closing metathesis to form the C-ring of (−)-acylfulvene and (−)-irofulven. nih.gov |

Synthesis of 9-Allylanthracene (B14156108)

The synthesis of 9-allylanthracene provides another example of the utility of this compound derivatives in palladium-catalyzed reactions. Specifically, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is employed in the formation of monoalkyl diazenes, which are precursors to the desired product. nih.govresearchgate.net

The process involves the preparation of IPNBSH from this compound and acetone (B3395972). researchgate.net This reagent is then used in a palladium-catalyzed reaction with an allylic electrophile to generate an allylic monoalkyl diazene. researchgate.net This transformation offers a novel strategy for the synthesis of such compounds and can be adapted for asymmetric synthesis by using optically active substrates or chiral catalyst systems. researchgate.net The reaction proceeds with high selectivity, making it a valuable method for the synthesis of sensitive substrates. researchgate.net

The synthesis of 9-allylanthracene using this methodology involves the reaction of an appropriate anthracene-containing substrate with an allylic partner in the presence of a palladium catalyst and IPNBSH. The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. nih.gov

| Starting Material | Key Reagent | Catalyst | Product | Reaction Type |

| Anthracene derivative | N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) | Palladium complex | 9-Allylanthracene | Palladium-catalyzed allylic substitution |

Dearomative Reduction of Arenes

This compound serves as a convenient precursor for diimide (N₂H₂), a reagent used for the reduction of multiple bonds. researchgate.net A significant application of this in situ generated diimide is in the dearomative reduction of arenes. researchgate.netnih.gov This process converts stable aromatic compounds into less saturated cyclic systems, such as 1,3-cyclohexadienes, which are valuable synthetic intermediates. researchgate.netnih.gov

The dearomative reduction of simple arenes has been achieved through a visible-light-mediated cycloaddition of the arene with an N-N-arenophile, followed by an in situ diimide reduction. researchgate.netnih.gov The diimide is generated from this compound and a base, such as triethylamine, at room temperature. researchgate.net The subsequent cycloreversion or fragmentation of the arenophile moiety yields the dearomatized product. researchgate.netnih.gov This strategy provides access to compounds that are not readily accessible through traditional dearomatization reactions and allows for further functionalization. researchgate.netnih.gov

The reactivity of the in situ generated diimide shows a general trend, with terminal and 1,2-disubstituted olefins, electron-poor olefins, and terminal alkynes being the most readily reduced substrates. researchgate.net This method's high functional group tolerance, mild reaction conditions, and safety features make it an attractive approach for the partial reduction of aromatic rings. researchgate.net

| Arene Substrate | Diimide Source | Key Conditions | Product Type | Significance |

| Simple Arenes | This compound, Triethylamine | Visible-light, N-N-arenophile | 1,3-Cyclohexadienes | Provides access to synthetically useful, partially saturated cyclic systems from readily available aromatic compounds. researchgate.netnih.gov |

| Polynuclear Arenes | This compound, Triethylamine | Visible-light, N-N-arenophile | Site-selectively functionalized products | Allows for site-selective derivatization of complex aromatic systems. researchgate.netnih.gov |

Spectroscopic Characterization and Analytical Methods in Research on 2 Nitrobenzenesulfonohydrazide

Techniques for Structural Elucidation of 2-Nitrobenzenesulfonohydrazide and its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the nitro group (NO₂), the sulfonohydrazide moiety (SO₂NHNH₂), and the benzene (B151609) ring.

The primary vibrations expected in the IR spectrum of this compound are summarized in the table below. These include the characteristic asymmetric and symmetric stretching vibrations of the N-H bonds in the hydrazide group, typically appearing as two distinct bands in the 3400-3200 cm⁻¹ region. The sulfonyl group (SO₂) gives rise to strong asymmetric and symmetric stretching bands, while the nitro group (NO₂) also produces two strong, characteristic stretching absorptions.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium-Weak |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1300 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H-NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In the ¹H-NMR spectrum of this compound, the protons on the aromatic ring are significantly influenced by the electron-withdrawing effects of the ortho-nitro and sulfonyl groups. This causes them to be "deshielded" and appear at a lower field (higher ppm values), typically in the range of 7.5 to 8.5 ppm. The signals for the amine (-NH) and hydrazide (-NH₂) protons are also characteristic. Their chemical shifts can be variable and are often concentration and solvent-dependent, but they are expected to appear as broad signals due to quadrupole broadening and chemical exchange.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet (m) | Complex splitting pattern due to coupling between adjacent ring protons. |

| Sulfonyl Hydrazide (-SO₂NH -) | Variable (e.g., 8.5 - 10.0) | Broad Singlet (br s) | Shift and broadening are solvent and concentration dependent. |

Mass Spectrometry (e.g., TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), can determine the molecular formula with high accuracy.

For this compound (C₆H₇N₃O₄S), the expected monoisotopic mass is approximately 217.0157 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed at this m/z value. Depending on the ionization method used (e.g., electrospray ionization, ESI), protonated [M+H]⁺ or other adduct ions may also be detected.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it invaluable for monitoring the progress of a chemical reaction and for purifying the desired product.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of products over time.

In research involving this compound (NBSH), TLC is routinely used to track conversions. For example, in the synthesis of N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (B178648) from NBSH and acetone (B3395972), the reaction progress can be followed on silica (B1680970) gel plates. mit.edu A specific study documented this monitoring using a mobile phase of hexanes and ethyl acetate (B1210297). mit.edu

Table 3: Example of TLC for Monitoring Reaction of this compound

| Compound | Role | Solvent System | R_f_ Value | Visualization |

|---|---|---|---|---|

| This compound | Starting Material | Hexanes:Ethyl Acetate (1:2) | 0.2 | Ceric Ammonium Molybdate Stain |

The difference in the retention factor (R_f) values clearly distinguishes the more polar starting material from the less polar product, allowing for straightforward assessment of the reaction's completion. mit.edu

Flash Column Chromatography for Product Purification

Following a reaction, the desired product must often be isolated from unreacted starting materials, byproducts, and reagents. Flash column chromatography is a widely used preparative technique for purifying compounds on a larger scale than TLC.

This method is frequently employed in syntheses that utilize this compound or its derivatives. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (mobile phase) is passed through the column under pressure. Components separate based on their differing affinities for the stationary and mobile phases. In the purification of products derived from reactions involving NBSH derivatives, non-polar solvent systems are often effective. For instance, after a Mitsunobu reaction followed by hydrolysis, the resulting allene (B1206475) product was purified by flash column chromatography on silica gel using 100% n-pentane as the eluent. nih.gov Another procedure used a mobile phase of 40% ethyl acetate in hexanes for the purification of a triene. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of this compound. This method allows for the separation, identification, and quantification of the main compound from any potential impurities, degradation products, or starting materials. While specific, validated HPLC methods for this compound are not extensively detailed in publicly available research literature, a general approach based on established principles for similar aromatic sulfonamides can be outlined.

A typical reversed-phase HPLC method would be employed, utilizing a non-polar stationary phase (such as a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between these two phases.

Hypothetical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The development and validation of such a method would follow stringent guidelines to ensure its accuracy, precision, linearity, and sensitivity. This process is crucial for routine quality control in a laboratory setting.

X-Ray Crystallography for Definitive Structural Assignment

For instance, studies on various substituted N'-benzylidenebenzenesulfonohydrazides reveal key structural features that are likely to be present in this compound. These include the geometry around the sulfur atom and the planarity of the benzene ring.

Expected Crystallographic Data and Molecular Parameters (based on related structures):

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths (Å) | S=O (~1.43), S-N (~1.65), S-C (~1.76) |

| Key Bond Angles (°) | O-S-O (~120), C-S-N (~107) |

| Intermolecular Interactions | Hydrogen bonding involving the hydrazide N-H and sulfonyl O atoms |

The definitive crystal structure of this compound would require single crystal X-ray diffraction analysis. This would involve growing a suitable single crystal, collecting diffraction data, and refining the structural model to obtain precise atomic coordinates and molecular parameters. Such data is invaluable for understanding the compound's solid-state conformation and packing, which can influence its physical properties.

Advanced Research Perspectives and Future Directions

Catalytic Applications and New Reaction Development

Palladium-catalyzed Synthesis of Monoalkyl Diazenes

A notable advancement in the application of NBSH derivatives is the palladium-catalyzed synthesis of monoalkyl diazenes. Researchers have developed a one-step, stereospecific conversion of allylic electrophiles into monoalkyl diazenes using N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (B178648) (IPNBSH), a thermally stable derivative of NBSH. nih.govmit.edu

The proposed mechanism for this transformation involves the initial formation of a π-allyl palladium complex from an allylic carbonate. This complex then reacts with the potassium salt of IPNBSH to yield a hydrazone-adduct. Subsequent steps lead to the formation of the monoalkyl diazene (B1210634). nih.gov This method represents a significant improvement over traditional multi-step procedures.

Furthermore, this palladium-catalyzed reaction has been extended to asymmetric synthesis. By employing a chiral catalyst system, racemic carbonates can be converted into enantiomerically enriched sulfonyl hydrazones. nih.gov Mild hydrolysis of these hydrazones then furnishes enantiomerically enriched products. This asymmetric approach opens new avenues for the synthesis of chiral molecules.

A key advantage of using IPNBSH in these reactions is its enhanced thermal stability compared to NBSH. mit.edu The thermal sensitivity of NBSH requires reactions to be conducted at sub-ambient temperatures (typically between -30 °C and -15 °C) to prevent undesired side reactions. nih.gov In contrast, the stability of IPNBSH allows for greater flexibility in reaction conditions, including temperature, solvent choice, and reagent concentrations.

Visible-Light-Mediated Reactions

The field of photoredox catalysis offers a promising frontier for the application of 2-nitrobenzenesulfonohydrazide. While specific visible-light-mediated reactions involving NBSH are still an emerging area, the known photoreactivity of nitroaromatic compounds provides a strong basis for future research. Visible light can be harnessed to generate reactive intermediates from nitro compounds, which can then participate in a variety of chemical transformations.

For instance, the photocatalytic reduction of nitrobenzenes to anilines using nanocatalysts under visible light has been demonstrated. mdpi.com This suggests the potential for developing light-mediated methods for the in situ generation of reactive species from NBSH, possibly leading to novel, milder, and more selective reaction pathways. The formation of electron donor-acceptor (EDA) complexes upon absorption of visible light can trigger single-electron transfer (SET) processes, generating radical intermediates that can drive unique chemical reactions. escholarship.org Future research may focus on designing photocatalytic systems that can specifically activate the nitro group of NBSH to facilitate new synthetic transformations.

Computational Chemistry and Mechanistic Modeling

Computational chemistry and mechanistic modeling are powerful tools for gaining deeper insights into the reaction mechanisms involving this compound. rsc.org Quantum chemical calculations can be employed to elucidate the intricate details of reaction pathways, transition states, and the influence of various factors on reactivity and selectivity.

For reactions involving NBSH, computational studies could be used to:

Model the thermal decomposition of NBSH and its adducts, providing a theoretical basis for the observed temperature sensitivity.

Investigate the mechanism of diimide formation from NBSH, clarifying the role of solvents and other additives.

Elucidate the transition state structures in palladium-catalyzed reactions involving IPNBSH, helping to rationalize the observed stereochemical outcomes.

Predict the reactivity of new NBSH-inspired reagents , guiding the design of improved catalysts and reagents.

By providing a detailed understanding of the underlying reaction mechanisms, computational modeling can accelerate the development of new and improved applications for this compound. escholarship.org

Development of Novel Reagents Inspired by this compound Scaffold

The development of N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) from the parent this compound (NBSH) serves as a prime example of how modifying the basic scaffold can lead to reagents with improved properties. nih.gov The enhanced thermal stability and ease of handling of IPNBSH have expanded the scope of its applications in organic synthesis. mit.edu

This success inspires the design and synthesis of other novel reagents based on the this compound framework. Researchers have explored a range of other hydrazone derivatives as potential reagents for the conversion of alcohols to monoalkyl diazenes, including those derived from trifluoroacetone, dichloroacetone, and various aldehydes. nih.gov The goal of this research is to fine-tune the reactivity, stability, and selectivity of the reagent for specific synthetic challenges. Future developments may include:

Introducing different electron-withdrawing or -donating groups on the benzene (B151609) ring to modulate the reactivity of the sulfonyl hydrazide moiety.

Varying the carbonyl component used to form the hydrazone to alter the steric and electronic properties of the reagent.

Developing chiral derivatives of NBSH for applications in asymmetric synthesis.

By systematically modifying the this compound scaffold, it is possible to create a toolbox of reagents with tailored properties for a wide range of chemical transformations.

Exploration of this compound in Sustainable Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. This compound and its derivatives can play a role in the development of more sustainable chemical processes. One area of focus is the development of one-pot reactions that minimize waste and improve operational efficiency. For example, a one-pot protocol for the formation of NBSH from commercially available starting materials, followed by its in situ use for alkene reduction, has been reported. organic-chemistry.orgnih.gov This approach avoids the isolation and purification of the intermediate NBSH, leading to a more streamlined and environmentally friendly process.

Furthermore, the exploration of milder and more efficient reaction conditions, such as the use of visible-light photocatalysis as discussed earlier, aligns with the goals of sustainable chemistry. By reducing the reliance on harsh reagents and energy-intensive conditions, the environmental impact of synthetic processes can be significantly minimized. Future research in this area will likely focus on developing catalytic and recyclable versions of NBSH-based reagents, further enhancing their green credentials.

Potential for Combinatorial Chemistry and Library Synthesis utilizing NBSH-based Reactions

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity or other desired properties. capes.gov.brnih.gov The robust and versatile nature of reactions involving this compound and its derivatives makes them well-suited for application in combinatorial library synthesis.

NBSH-based reactions could be employed in both solid-phase and solution-phase combinatorial synthesis. For instance, the deoxygenation of alcohols via Mitsunobu reaction with NBSH could be used to generate a library of reduced products from a diverse set of alcohol starting materials. organic-chemistry.org Similarly, the palladium-catalyzed synthesis of monoalkyl diazenes could be adapted for the parallel synthesis of a library of allylic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。